C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride
CAS No.:
Cat. No.: VC13436826
Molecular Formula: C13H20ClFN2
Molecular Weight: 258.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20ClFN2 |
|---|---|
| Molecular Weight | 258.76 g/mol |
| IUPAC Name | [1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H19FN2.ClH/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16;/h3-6,12H,1-2,7-10,15H2;1H |
| Standard InChI Key | XIFDDMXSHWCOIU-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)F)CN.Cl |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)F)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 3-position with a methylamine group () and a 4-fluorobenzyl group () at the 1-position. The hydrochloride salt formation occurs via protonation of the amine group, yielding a zwitterionic structure with improved aqueous solubility .
Key structural descriptors include:
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IUPAC Name: [1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanamine hydrochloride.
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Canonical SMILES: C1CC(CN(C1)CC2=CC=C(C=C2)F)CN.Cl.
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 258.76 g/mol | |
| Exact Mass | 258.129 g/mol | |
| LogP (Partition Coefficient) | 2.998 | |
| Topological Polar Surface Area | 46.33 Ų |
The compound’s LogP value suggests moderate lipophilicity, balancing membrane permeability and solubility. Its polar surface area (46.33 Ų) indicates potential for blood-brain barrier penetration, relevant for neurological applications .
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with piperidine derivatives. A common route includes:
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Functionalization of Piperidine: Introducing the 4-fluorobenzyl group via nucleophilic substitution or reductive amination .
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Methylamine Incorporation: Alkylation or condensation reactions to attach the methylamine moiety .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Patent EP1609781B1 describes chiral resolution techniques for similar piperidine derivatives, emphasizing the use of stereospecific precursors to isolate enantiomers . For instance, optical resolution of racemic mixtures using chiral acids (e.g., camphorsulfonic acid) ensures enantiopurity, critical for pharmacological activity .
Optimization Challenges
Key challenges include:
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Stereochemical Control: Ensuring enantiomeric purity, as the R-configuration is often pharmacologically active .
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Byproduct Mitigation: Minimizing dihydro impurities during debenzylation steps, which can affect efficacy .
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Solubility Enhancement: The hydrochloride salt form addresses poor solubility inherent to amine derivatives.
Pharmacological Applications
Neurological Disorders
Research on structurally related compounds highlights potential in modulating neurotransmitter systems. For example, diphenyltetrahydro-oxazolo[3,4-α]pyrazin-3(5H)-ones, which share similar piperidine motifs, exhibit antagonist activity at neuropeptide S (NPS) receptors ( nM) . NPS receptor modulation is linked to anxiety, panic disorders, and substance abuse, suggesting therapeutic potential for this compound .
Protein Kinase Inhibition
Patents WO2002096909A1 and US20160122354A1 describe pyrrolo[2,3-d]pyrimidine derivatives with piperidine side chains as Janus kinase (JAK) inhibitors . These compounds, including analogs of tofacitinib, suppress JAK3 activity, offering immunosuppressive effects for rheumatoid arthritis and psoriasis . While direct evidence for C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is limited, its structural similarity positions it as a candidate for kinase-targeted drug discovery .
| Supplier | Location | Purity Grade | Reference |
|---|---|---|---|
| Meryer Chemical Technology | Shanghai, China | >98% | |
| Amber MolTech LLC | China | Research-grade | |
| Evitachem | Global | Custom synthesis |
Prices vary by quantity and purity, with bulk orders (≥100 g) typically costing $50–$200 per gram.
Future Research Directions
Therapeutic Exploration
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Neuropsychiatric Disorders: Further in vivo studies to validate NPS receptor antagonism .
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Autoimmune Diseases: Preclinical testing for JAK3 inhibition efficacy .
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Oncology: Investigating kinase inhibition in leukemia models .
Synthetic Advancements
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